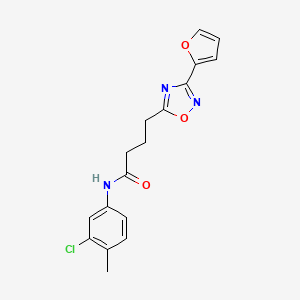
3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cell growth and division. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent activity against cancer cells. It may be used as a lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One direction is the development of new derivatives with improved potency and selectivity. Another direction is the investigation of its mechanism of action in more detail. Additionally, its potential use in combination with other anticancer drugs should be explored. Finally, its safety and efficacy in animal models should be evaluated to determine its potential for clinical use.
Métodos De Síntesis
The synthesis method of 3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl chloride with 3-methyl-1,2,4-oxadiazole in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial activity.
Propiedades
IUPAC Name |
3-methyl-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-5-7-18(8-6-10)13-4-3-12(9-14(13)19(20)21)15-16-11(2)17-22-15/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCFWMIENHFOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)

![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)







